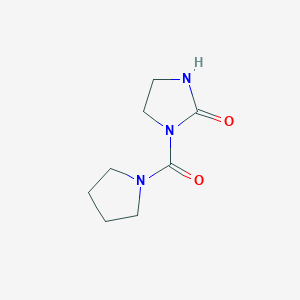

1-(Pyrrolidine-1-carbonyl)imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

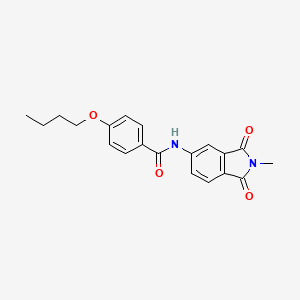

“1-(Pyrrolidine-1-carbonyl)imidazolidin-2-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an imidazolidin-2-one group .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecule contains a total of 38 bonds, including 21 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 2 five-membered rings, 1 six-membered ring, 1 tertiary amide (aromatic), 1 urea (-thio) derivative, and 1 Pyrrolidine .Chemical Reactions Analysis

The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Fluorescent Probes for Mercury Ion Detection : A study described the one-pot synthesis of novel imidazo[1,2-a]pyridine derivatives from β-lactam carbenes and 2-pyridyl isonitriles, producing compounds that serve as efficient fluorescent probes for mercury ions. This work highlights the utility of these compounds in environmental and analytical chemistry for the detection of hazardous materials (Shao et al., 2011).

Copper-Catalyzed Synthesis of 1,2-Diketones : Another significant application involves the copper-catalyzed regioselective dicarbonylation of imidazo[1,2-a]pyridines using molecular oxygen, providing a novel approach to synthesize 1,2-diketones. This process underscores the importance of such compounds in the preparation of fine chemicals and highlights the structural similarity to Zolpidem (Wang et al., 2015).

Biological and Therapeutic Research

Gene Expression Modulation : Pyrrole–imidazole (Py–Im) hairpin polyamides, which include structures related to 1-(Pyrrolidine-1-carbonyl)imidazolidin-2-one, have been studied for their ability to modulate gene expression by disrupting protein–DNA interactions. Modifications to these compounds have been shown to significantly enhance cellular uptake and biological activity, highlighting their potential as molecular probes or therapeutic agents (Meier et al., 2012).

Anticholinesterase Potential : Research on imidazo[1,2-a]pyridine-based derivatives has revealed their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These findings are crucial for the development of treatments for diseases where cholinesterase inhibition is beneficial, such as Alzheimer's disease (Kwong et al., 2019).

Propiedades

IUPAC Name |

1-(pyrrolidine-1-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c12-7-9-3-6-11(7)8(13)10-4-1-2-5-10/h1-6H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIOLRFYPFTIIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Bromo-2-fluorophenyl)methyl]amino}ethanol](/img/structure/B2651781.png)

![Tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2651782.png)

![N-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2651784.png)

![2-[3-(dipropylamino)-2-hydroxypropoxy]-N-phenylbenzamide](/img/structure/B2651785.png)

![4-butyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2651799.png)

![N,2,2-Trimethyl-N-[4-(oxiran-2-ylmethoxy)phenyl]propanamide](/img/structure/B2651801.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylthio)propanamide](/img/structure/B2651804.png)